molecular formula C12H24N2O2 B2517717 Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate CAS No. 1282897-74-8

Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B2517717
CAS No.: 1282897-74-8
M. Wt: 228.336
InChI Key: NJBGCEIHJGURNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(methylamino)piperidine-1-carboxylate with methyl iodide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of related drugs.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of various drugs targeting neurological and psychiatric disorders .

Industry: The compound is used in the production of specialty chemicals and intermediates for the pharmaceutical industry. Its unique reactivity makes it a valuable component in the synthesis of high-value chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • Tert-butyl 4-(methylamino)piperidine-1-carboxylate
  • Tert-butyl 4-amino-4-((tributylstannyl)methoxy)methyl)piperidine-1-carboxylate
  • Tert-butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-8-14(7-6-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBGCEIHJGURNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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